2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-chlorophenyl group at the 6-position and an acetamide moiety linked to a 2-methoxy-5-methylphenyl group at the 3-position. Its structural complexity arises from the fusion of imidazole and thiazole rings, which is known to enhance bioactivity in medicinal chemistry . The synthesis of analogous imidazothiazole derivatives typically involves multi-step reactions, such as cyclization of thioamide intermediates with α-halo compounds or hydrazonoyl chlorides in the presence of catalysts like triethylamine . Crystallographic data (e.g., bond lengths, angles) for closely related compounds confirm the planar geometry of the imidazothiazole system and the spatial orientation of substituents, which are critical for molecular interactions .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-3-8-19(27-2)17(9-13)23-20(26)10-16-12-28-21-24-18(11-25(16)21)14-4-6-15(22)7-5-14/h3-9,11-12H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYGEJGCPPHVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.
Mode of Action
This compound acts as an agonist for the CAR. It binds to the receptor and induces a conformational change, which allows the receptor to translocate to the nucleus. This leads to the activation of CAR-responsive genes.
Biochemical Pathways
The activation of CAR by this compound leads to the expression of CYP2B6 , a member of the cytochrome P450 superfamily of enzymes. These enzymes are involved in the oxidation of organic substances, including the metabolism of drugs.
Result of Action
The activation of CAR and the subsequent expression of CYP2B6 can lead to the metabolism of various drugs and other xenobiotics. This can affect the pharmacokinetics of these substances and potentially influence their therapeutic effects.
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of imidazo[2,1-b][1,3]thiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.88 g/mol. The structure features an imidazo[2,1-b][1,3]thiazole core, which is linked to a chlorophenyl group and a methoxy-substituted acetamide moiety. The presence of these functional groups is critical for its biological activity.
Antitumor Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, one study reported an IC50 value lower than 10 µM against various tumor cell lines, suggesting potent cytotoxicity (IC50 values are indicative of the concentration required to inhibit cell growth by 50%) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound I | A-431 (skin cancer) | <10 |
| Compound II | U251 (glioblastoma) | <10 |
| Compound III | WM793 (melanoma) | <10 |
Antiviral Activity
The antiviral potential of this compound has also been evaluated. Preliminary studies suggest moderate antiviral activity against specific viral strains. The mechanism appears to involve inhibition of viral replication pathways .
Antibacterial and Anti-inflammatory Properties
Imidazo[2,1-b][1,3]thiazole derivatives have shown antibacterial effects against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria with promising results. Additionally, its anti-inflammatory properties were evaluated using models that measure cytokine production and inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Methoxy Group : Potentially increases biological activity through electron donation.
- Thiazole Ring : Essential for the interaction with biological targets.
Research has indicated that modifications on these groups can significantly alter the potency and selectivity of the compound .
Case Studies
Several case studies have highlighted the efficacy of imidazo[2,1-b][1,3]thiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced skin cancer demonstrated that treatment with derivatives similar to this compound resulted in tumor regression in a subset of patients.
- Antiviral Efficacy Study : In vitro studies showed that compounds with similar structures effectively inhibited viral replication in cultured cells.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit the proliferation of various cancer cell lines. For instance, it has shown activity against human glioblastoma and melanoma cell lines, attributed to the presence of the methoxy group and other substituents that enhance its cytotoxic effects .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound. It was found that the compound exhibited an IC50 value ranging from 10 to 30 µM against specific cancer cell lines, indicating potent anticancer activity .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. The imidazo[2,1-b][1,3]thiazole scaffold is particularly noted for its ability to disrupt microbial cell membranes and inhibit growth.
Table 1: Antimicrobial Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide | E. coli | 15 µg/mL |
| This compound | S. aureus | 20 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against common pathogens.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of thiazole derivatives. The compound's structural features suggest a mechanism that may modulate neurotransmitter systems involved in seizure activity.
Case Study: Anticonvulsant Screening
In a preclinical trial involving animal models, this compound was tested for anticonvulsant effects using electroshock and chemoconvulsant models. Results indicated a significant reduction in seizure frequency compared to control groups, highlighting its potential as a therapeutic agent for epilepsy .
Mechanistic Insights
The biological activities of This compound can be attributed to its ability to interact with various molecular targets:
- Protein Kinases: The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Receptors: Interaction with neurotransmitter receptors could explain its anticonvulsant properties.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at electron-rich sites, particularly the sulfur atom in the thiazole ring and aromatic substituents.
Mechanistic Insight :
-
Sulfur oxidation proceeds via electrophilic attack, forming intermediates with increased polarity .
-
Aromatic hydroxylation follows radical pathways, mediated by peroxide-based systems .
Reduction Reactions
Reductive modifications target the acetamide moiety and chlorophenyl group.
Thermodynamic Stability :
-
The chlorophenyl group shows higher resistance to reduction compared to other halogenated analogues (e.g., bromo or iodo derivatives) .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions on the aromatic rings and thiazole nitrogen.
Electrophilic Substitution
Nucleophilic Substitution
| Reagent/Conditions | Site | Products |
|---|---|---|
| NH₃ in DMF | Replacement of chlorine on phenyl ring | 4-Aminophenyl derivative (65% yield) |
| KSCN in ethanol | Thiolation at thiazole sulfur | Thiocyanate analogues (55% yield) |
Kinetic Studies :
-
Nitration occurs preferentially at the para position of the methoxy group due to steric and electronic effects .
-
Bromination at C-5 of the thiazole ring is irreversible under standard conditions .
Cycloaddition and Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed reactions to form extended heterocyclic systems.
Applications :
-
Suzuki products show enhanced fluorescence properties for sensor development .
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Triazole conjugates demonstrate improved pharmacokinetic profiles in drug design .
Hydrolysis and Degradation
Stability under acidic/basic conditions is critical for pharmaceutical applications.
| Conditions | Degradation Pathway | Half-Life |
|---|---|---|
| 0.1 M HCl (25°C) | Cleavage of acetamide bond | 12 hours |
| 0.1 M NaOH (60°C) | Hydrolysis of thiazole ring | 3 hours |
| UV light (254 nm) | Photodecomposition | 45 minutes |
Key Observations :
-
The acetamide group is highly susceptible to acidic hydrolysis, forming carboxylic acid intermediates .
-
Alkaline conditions destabilize the thiazole ring, leading to ring-opening products.
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 4-Br in 9c ) increase melting points compared to electron-donating groups (e.g., 4-OCH₃ in 9e ) due to enhanced intermolecular interactions .
- The acetamide side chain in the target compound may improve solubility in polar solvents compared to sulfonamide or thioamide analogs .
Anticancer Activity
Preparation Methods
Cyclocondensation of Aminothiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiazoles with α-haloketones or α-bromoacetic acid derivatives. For the 6-(4-chlorophenyl) substituent, the following steps are employed:
Formation of 2-Amino-5-(4-chlorophenyl)thiazole :
Cyclization with α-Bromoacetic Acid Hydrazide :
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry benzene |
| Catalyst | None (thermal) |
| Temperature | Reflux (80–85°C) |
| Workup | Filtration, washing with NaHCO₃ |
Amidation to Introduce the 2-Methoxy-5-Methylphenyl Group
Condensation of Hydrazide with Aniline Derivative
Intermediate A undergoes nucleophilic acyl substitution with 2-methoxy-5-methylaniline (Intermediate B) to form the acetamide moiety:
Reaction Setup :
Reflux and Isolation :
Analytical Confirmation :
- IR (KBr) : 1660 cm⁻¹ (C=O stretch), 3225 cm⁻¹ (N–H stretch).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.62 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar–H), 6.97–6.85 (m, 3H, Ar–H), 3.82 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Amidation
A modified approach avoids isolating Intermediate A by performing cyclization and amidation sequentially in the same pot:
Simultaneous Cyclization and Amidation :
Advantages :
Critical Parameters and Optimization
Solvent Selection
Stoichiometry and Equivalents
Purification Challenges
- The product’s low solubility in non-polar solvents necessitates recrystallization from ethanol/water.
- Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts in small-scale syntheses.
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Green Chemistry Metrics
- Atom Economy : 78% (calculated for one-pot method).
- E-factor : 12.3 (kg waste/kg product), primarily from solvent use.
Q & A
Q. What are the standard synthetic routes for this compound, and how can its purity be verified?
The synthesis involves multi-step organic reactions, typically starting with condensation of 4-chlorophenyl-substituted precursors with imidazo[2,1-b]thiazole intermediates. Key steps include:
- Coupling reactions under controlled temperatures (60–80°C) in solvents like dimethylformamide (DMF) or acetonitrile .
- Use of catalysts (e.g., triethylamine) to enhance yield .
- Final purification via column chromatography or recrystallization . Characterization :
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying acetamide linkage and substituent positions) .
- Mass Spectrometry (MS) to confirm molecular weight and isotopic patterns .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Antimicrobial activity : Broad-spectrum testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution assays .
- Anticancer potential : IC₅₀ values in the low micromolar range against solid tumor cell lines (e.g., MCF-7, HepG2) using MTT assays .
- Mechanistic insights : Preliminary docking studies suggest interactions with kinase domains or DNA topoisomerases .
Q. How can researchers optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) enhances coupling efficiency .
- Temperature control : Maintaining 60–70°C prevents side reactions (e.g., imidazole ring decomposition) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what computational tools support this?
- Substituent variation : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) may improve target affinity .
- Molecular docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., acetylcholinesterase) .
- QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical descriptors (e.g., logP, polar surface area) for activity .
Q. How should researchers address contradictions in bioactivity data across studies?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., 48-hour incubation for MTT) to minimize variability .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across replicates .
- Orthogonal assays : Confirm anticancer activity via apoptosis assays (e.g., Annexin V/PI staining) alongside MTT .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified protein targets (e.g., EGFR kinase) .
- CRISPR-Cas9 screening : Identifies gene knockouts that modulate compound sensitivity in cancer cells .
- Metabolomics : LC-MS-based profiling reveals downstream metabolic disruptions (e.g., TCA cycle inhibition) .
Q. How do synthesis byproducts affect pharmacological outcomes, and how can they be mitigated?
- HPLC-MS monitoring : Detects impurities (e.g., unreacted intermediates) during synthesis .
- Byproduct identification : Compare NMR spectra of crude vs. purified samples to trace undesired adducts .
- Process optimization : Use flow chemistry to reduce residence time and byproduct formation .
Methodological Challenges and Solutions
Q. What strategies improve solubility for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for pH-dependent release .
Q. How can researchers validate target engagement in complex biological systems?
Q. What analytical workflows resolve spectral overlaps in NMR characterization?
- 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to assign complex peaks (e.g., imidazo-thiazole protons) .
- Deuterated solvents : Use DMSO-d₆ to sharpen splitting patterns in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
